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Compound of Interest

Ethyl 6-hydroxypyrimidine-4-
Compound Name:
carboxylate

Cat. No.: B1437708

An In-Depth Technical Guide to the Basic Properties of Ethyl 6-hydroxypyrimidine-4-
carboxylate

Abstract

Ethyl 6-hydroxypyrimidine-4-carboxylate is a pivotal heterocyclic compound that serves as a
versatile scaffold in medicinal and agricultural chemistry. Its unique pyrimidine core, substituted
with both a hydroxyl (or its keto tautomer) and an ethyl carboxylate group, provides multiple
reaction sites for chemical modification. This guide offers an in-depth exploration of its
fundamental chemical and physical properties, synthesis, reactivity, and biological significance.
Authored from the perspective of a senior application scientist, this document aims to provide
researchers, scientists, and drug development professionals with the technical accuracy and
field-proven insights necessary to effectively utilize this compound in their research endeavors.
We will delve into the causality behind experimental choices, present self-validating protocols,
and ground all claims in authoritative references.

Molecular Identity and Structure

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound built upon a
pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at
positions 1 and 3.[1] The molecule is further functionalized with a hydroxyl group at position 6
and an ethyl ester group at position 4.[1]
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A critical structural feature of this molecule is its existence in a tautomeric equilibrium between
the hydroxyl (enol) form and a keto form. The International Union of Pure and Applied
Chemistry (IUPAC) nomenclature, ethyl 6-oxo-1H-pyrimidine-4-carboxylate, indicates that the
keto tautomer is the preferred form for systematic naming, reflecting its likely predominance
under standard conditions.[1][2] This keto-enol tautomerism is a cornerstone of its reactivity
and biological interactions.

Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a dynamic equilibrium catalyzed by
acid or base.[3][4] While the keto form is generally more stable for simple carbonyl compounds,
the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen
bonding.[4][5] In the case of Ethyl 6-hydroxypyrimidine-4-carboxylate, the equilibrium
between the "hydroxy" (enol) and "oxo" (keto) forms dictates its hydrogen bonding potential
and reactivity at the C6 position.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design,
including reaction setup, purification, and analytical characterization.
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Property Value Source

CAS Number 223788-14-5 [1]

Molecular Formula C7HsN20s3 [1]

Molecular Weight 168.15 g/mol [1]
ethyl 6-oxo-1H-pyrimidine-4-

IUPAC Name [11[2]
carboxylate

SMILES CCOC(=0)C1=CC(=O)NC=N1 [1]
RDEDWQDJPRDEBZ-

InChl Key [1]
UHFFFAOYSA-N
Not fully characterized; similar

Melting Point compounds range from 106- [1]

217°C.

Synthesis and Purification

The synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate is most commonly achieved

through a cyclocondensation reaction. Understanding this process is key to obtaining high-

purity material for further research.

Principle of Synthesis: Cyclocondensation

The standard synthesis involves the condensation of a [3-ketoester (ethyl acetoacetate) with a

urea-like compound.[1] This reaction is a classic example of heterocyclic ring formation. The

choice of an acid catalyst, such as p-toluenesulfonic acid, is critical; it protonates the carbonyl

oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic

attack by urea. Ethanol is an ideal solvent as it readily dissolves the reactants and is relatively

easy to remove post-reaction.[1]
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Reactants:

Ethyl Acetoacetate + Urea General workflow for synthesis.

Conditions:
Ethanol (Solvent)
p-Toluenesulfonic Acid (Catalyst)
Heating/Reflux

Cyclocondensation Reaction

Aqueous Workup
(Precipitation)

Purification:
Recrystallization or Chromatography

yields

Final Product:
Ethyl 6-hydroxypyrimidine-4-carboxylate

Click to download full resolution via product page

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative method based on established literature.[1][6]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl
acetoacetate (1.0 eq) and urea (1.0 eq).

e Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants. Introduce a
catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

o Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 3-6
hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Product Isolation: After completion, cool the reaction mixture to room temperature and then
further in an ice bath. The product often precipitates from the solution. If not, reduce the
solvent volume under reduced pressure.
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 Purification: Collect the crude solid by filtration. Wash with cold ethanol or water. For higher
purity, recrystallize the solid from a suitable solvent like ethanol or purify via column
chromatography.

Chemical Reactivity and Stability

The dual functionality of the hydroxyl/keto group and the ethyl ester allows for a range of
chemical transformations, making it a valuable synthetic intermediate.

Reaction Type Reagents & Conditions Result

] Introduction of new functional
o Potassium permanganate, o
Oxidation ) groups on the pyrimidine ring.
hydrogen peroxide

[1]
) Sodium borohydride, lithium Conversion of the keto group
Reduction ) ]
aluminum hydride to a secondary alcohol.[1]

N o Amines, thiols under acidic or Replacement of the ethoxy
Nucleophilic Substitution _ N
basic conditions group of the ester.[1]

) Conversion of the ethyl ester
) Aqueous acid or base (e.g., ]
Hydrolysis ] to the corresponding
LiOH, HCI) _ _
carboxylic acid.[7]

Stability: The compound is generally stable under standard laboratory conditions. However,
prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. Thermal
stability is considered good, though a precise melting point is not consistently reported.[1]

Solubility Profile: Its polar functional groups (ester, hydroxyl/keto, N-H) confer solubility in polar
protic solvents. It is known to be soluble in methanol and ethanol.[1] This characteristic is
leveraged during its synthesis and purification (recrystallization).

Spectroscopic and Analytical Data

While a complete, published spectrum for this specific molecule is not available in the initial
search, its structure allows for predictable spectroscopic signatures based on analogous
compounds.[8][9]
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* 1H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons,
one or more singlets for the pyrimidine ring protons, and a broad singlet for the N-H proton.
The chemical shifts would be highly dependent on the solvent used (e.g., DMSO-ds).

e 13C NMR: Carbon signals for the ethyl group, the pyrimidine ring carbons, and two distinct
carbonyl carbons (one for the ester and one for the C6-keto group) are expected.

» IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400
cm~1), C=0 stretching for the ester and keto groups (typically in the 1650-1750 cm~1 region),
and C-N/C=C stretching from the pyrimidine ring.

o Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 168.15.

Applications in Research and Development

Ethyl 6-hydroxypyrimidine-4-carboxylate is not merely a laboratory chemical but a strategic
building block in the development of new bioactive molecules.[2]

e Medicinal Chemistry: It is a foundational intermediate for synthesizing more complex
heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of
biological activities, and this scaffold has been investigated for developing novel
antimicrobial, antiviral, antiallergic, and antileishmanial agents.[1] Its structure is a key
component in molecules targeting neurological disorders and inflammatory pathways.[2][10]

o Agricultural Chemistry: The pyrimidine core is present in many agrochemicals. This
compound is used in the synthesis of targeted herbicides and fungicides, contributing to the
development of modern crop protection products.[2][10]

e Biochemical Research: Due to its ability to interact with biological targets, it is used as a tool
compound in studies of enzyme inhibition and metabolic pathways.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. Users should
consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be
performed in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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